molecular formula C13H18ClNO B2368184 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide CAS No. 929973-46-6

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide

Cat. No.: B2368184
CAS No.: 929973-46-6
M. Wt: 239.74
InChI Key: DMVLXAQUJBRWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H18ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and an isopropylphenyl ethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide typically involves the reaction of 2-(4-isopropylphenyl)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-(4-isopropylphenyl)ethylamine+chloroacetyl chlorideThis compound\text{2-(4-isopropylphenyl)ethylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-(4-isopropylphenyl)ethylamine+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted acetamides.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the isopropylphenyl ethyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-isopropylphenyl)acetamide
  • 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-fluorophenyl)-N-sec.-propyl ethanamide

Uniqueness

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide is unique due to its specific structural features, such as the presence of the isopropylphenyl ethyl group and the chloro group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVLXAQUJBRWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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